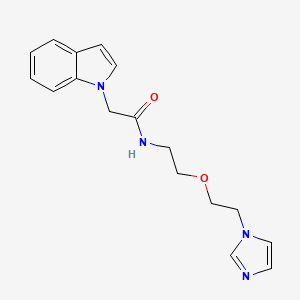
N-(2-(2-(1H-imidazol-1-yl)ethoxy)ethyl)-2-(1H-indol-1-yl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“N-(2-(2-(1H-imidazol-1-yl)ethoxy)ethyl)-2-(1H-indol-1-yl)acetamide” is a synthetic organic compound that features both imidazole and indole functional groups These groups are known for their biological activity and are often found in pharmaceuticals and bioactive molecules
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of “N-(2-(2-(1H-imidazol-1-yl)ethoxy)ethyl)-2-(1H-indol-1-yl)acetamide” typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Imidazole Derivative: Starting with an imidazole precursor, the ethoxyethyl chain can be introduced through nucleophilic substitution reactions.
Indole Functionalization: The indole moiety can be synthesized separately and then coupled with the imidazole derivative using amide bond formation techniques.
Final Coupling: The final step involves coupling the two functionalized intermediates under specific conditions, such as using coupling reagents like EDCI or DCC in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include:
Catalysis: Using catalysts to improve reaction efficiency.
Purification: Employing techniques like recrystallization or chromatography to purify the final product.
Scale-Up: Adapting the laboratory-scale synthesis to industrial-scale production, ensuring consistency and cost-effectiveness.
化学反应分析
Types of Reactions
“N-(2-(2-(1H-imidazol-1-yl)ethoxy)ethyl)-2-(1H-indol-1-yl)acetamide” can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups, potentially altering the compound’s activity.
Substitution: The imidazole and indole rings can participate in substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Like sodium borohydride or lithium aluminum hydride.
Substitution Reagents: Halogenating agents or nucleophiles for substitution reactions.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce new functional groups onto the imidazole or indole rings.
科学研究应用
Chemistry
In chemistry, this compound could be used as a building block for synthesizing more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in organic synthesis.
Biology
Biologically, the compound’s imidazole and indole groups suggest potential activity as enzyme inhibitors or receptor modulators. It could be studied for its effects on various biological pathways.
Medicine
In medicinal chemistry, “N-(2-(2-(1H-imidazol-1-yl)ethoxy)ethyl)-2-(1H-indol-1-yl)acetamide” might be investigated for its potential therapeutic properties, such as anti-inflammatory, antimicrobial, or anticancer activities.
Industry
Industrially, the compound could be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
作用机制
The mechanism of action for this compound would depend on its specific biological target. Generally, compounds with imidazole and indole groups can interact with enzymes, receptors, or other proteins, modulating their activity. The exact molecular targets and pathways would require detailed biochemical studies.
相似化合物的比较
Similar Compounds
- N-(2-(1H-imidazol-1-yl)ethyl)-2-(1H-indol-1-yl)acetamide
- N-(2-(2-(1H-imidazol-1-yl)ethoxy)ethyl)-2-(1H-pyrrol-1-yl)acetamide
- N-(2-(2-(1H-imidazol-1-yl)ethoxy)ethyl)-2-(1H-benzimidazol-1-yl)acetamide
Uniqueness
Compared to similar compounds, “N-(2-(2-(1H-imidazol-1-yl)ethoxy)ethyl)-2-(1H-indol-1-yl)acetamide” stands out due to its specific combination of imidazole and indole groups. This unique structure may confer distinct biological activities and chemical reactivity, making it a valuable compound for research and development.
属性
IUPAC Name |
N-[2-(2-imidazol-1-ylethoxy)ethyl]-2-indol-1-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O2/c22-17(13-21-8-5-15-3-1-2-4-16(15)21)19-7-11-23-12-10-20-9-6-18-14-20/h1-6,8-9,14H,7,10-13H2,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXOLEYIWPBYCJL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CN2CC(=O)NCCOCCN3C=CN=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-(2-(2-(benzylamino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-1H-indole-3-carboxamide](/img/structure/B2522722.png)
![4-cyano-5-[(cyclopropylcarbonyl)amino]-N,N-diethyl-3-methylthiophene-2-carboxamide](/img/structure/B2522726.png)
![4-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)piperidine hydrochloride](/img/structure/B2522727.png)
![(2Z)-2-(2H-1,3-benzodioxol-5-yl)-3-[1-(2-methylpropyl)-1,2,3,4-tetrahydroquinolin-6-yl]prop-2-enenitrile](/img/structure/B2522728.png)
![4-[[1-(4-Chlorophenyl)triazol-4-yl]methoxy]-3,5-difluorobenzaldehyde](/img/structure/B2522729.png)
![N-{2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl}-N'-(2,5-dimethoxyphenyl)ethanediamide](/img/structure/B2522730.png)
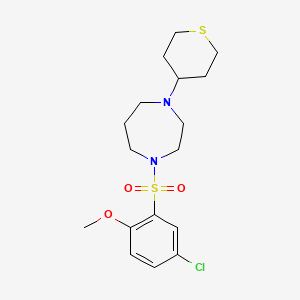
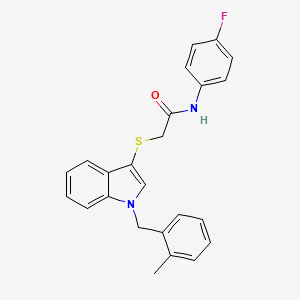

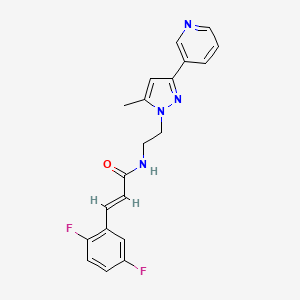
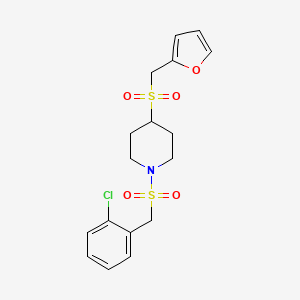
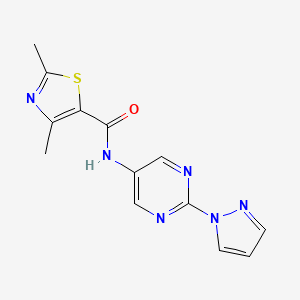
![N-(4-acetamidophenyl)-2-(2,4-dioxo-3-phenyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/new.no-structure.jpg)

